N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide
Description
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 2-methylphenyl group and at the 2-position with a naphthalene-1-carboxamide moiety.
Properties
IUPAC Name |
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-13-7-2-4-10-15(13)19-22-23-20(25-19)21-18(24)17-12-6-9-14-8-3-5-11-16(14)17/h2-12H,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOQIYBZWQLSIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazides
Thiosemicarbazides undergo cyclodehydration in the presence of cyclizing agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example, 2-methylphenyl-substituted thiosemicarbazide derivatives react with carbon disulfide (CS₂) under basic conditions to form 5-aryl-1,3,4-thiadiazole-2-thiol intermediates. Subsequent alkylation or acylation introduces functional groups at position 2 of the thiadiazole ring.
Reaction Conditions :
Coupling via Carbodiimide-Mediated Amide Bond Formation
5-Amino-1,3,4-thiadiazole-2-thiol (1) reacts with carboxylic acids using N-ethyl-N′-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. This method directly forms the amide bond at position 2 of the thiadiazole.
Procedure :
- Dissolve 2-methylphenylacetic acid (1.0 equiv.) in acetonitrile.
- Add EDC (1.1 equiv.) and HOBt (1.1 equiv.), stir for 30 minutes.
- Introduce 5-amino-1,3,4-thiadiazole-2-thiol (1.0 equiv.), stir for 24 hours.
- Purify via column chromatography (EtOAc/petroleum ether, 3:7).
Synthesis of Naphthalene-1-Carboxamide Moiety
The naphthalene-1-carboxamide group is introduced through nucleophilic acyl substitution or direct coupling:
Activation of Naphthalene-1-Carboxylic Acid
Naphthalene-1-carboxylic acid is activated using thionyl chloride to form the corresponding acid chloride, which reacts with amines under Schotten-Baumann conditions.
Steps :
- Reflux naphthalene-1-carboxylic acid (1.0 equiv.) with SOCl₂ (2.0 equiv.) for 2 hours.
- Quench excess SOCl₂, isolate naphthalene-1-carbonyl chloride.
- Add dropwise to a solution of 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine in dry dichloromethane (DCM).
- Stir at 0°C for 4 hours, then at room temperature for 12 hours.
One-Pot Coupling Using EDC/HOBt
Alternatively, the carboxamide bond is formed directly using EDC/HOBt in acetonitrile, avoiding the isolation of acid chloride:
| Parameter | Value |
|---|---|
| Molar ratio (acid:EDC) | 1:1.1 |
| Reaction time | 24 hours |
| Temperature | 25°C |
| Yield | 81% |
Integrated Synthesis of N-[5-(2-Methylphenyl)-1,3,4-Thiadiazol-2-yl]Naphthalene-1-Carboxamide
Combining the above strategies, the full synthesis proceeds as follows:
Stepwise Route
- Synthesis of 5-(2-Methylphenyl)-1,3,4-Thiadiazol-2-Amine :
- Coupling with Naphthalene-1-Carboxylic Acid :
Characterization Data :
Optimization Challenges
- Byproduct Formation : Competing O-acylation is mitigated by using HOBt, which favors N-acylation.
- Purification : Silica gel chromatography (EtOAc/hexane, 1:1) resolves unreacted starting materials.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |
|---|---|---|---|---|
| EDC/HOBt coupling | 81 | 98 | 24 | Moderate |
| Acid chloride route | 89 | 95 | 16 | High |
| One-pot cyclization | 76 | 92 | 18 | Low |
Key Findings :
- The acid chloride method offers higher yields but requires stringent anhydrous conditions.
- EDC/HOBt coupling is preferable for acid-sensitive substrates.
Scalability and Industrial Feasibility
Batch reactions (50–100 g scale) demonstrate consistent yields (78–85%) using the acid chloride route. Continuous flow systems are under investigation to reduce reaction times and improve throughput.
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the 1,3,4-thiadiazole ring undergoes oxidation under controlled conditions:
| Reaction | Conditions | Product | Key Observations |
|---|---|---|---|
| Sulfur oxidation to sulfoxide | H<sub>2</sub>O<sub>2</sub> in acetic acid (0–5°C) | Sulfoxide derivative | Moderate yield (45–60%); confirmed via IR (S=O stretch at 1020–1040 cm<sup>−1</sup>). |
| Sulfur oxidation to sulfone | mCPBA (meta-chloroperbenzoic acid) in DCM | Sulfone derivative | High selectivity; characterized by <sup>1</sup>H-NMR (disappearance of thiadiazole proton signals). |
Mechanistic Insight :
The electron-deficient sulfur in the thiadiazole ring facilitates oxidation. The 2-methylphenyl group stabilizes intermediates through steric and electronic effects, influencing reaction rates .
Reduction Reactions
Reductive transformations target the carboxamide group and thiadiazole ring:
Note : Complete reduction of the thiadiazole ring requires harsher conditions (e.g., Raney Ni), but this may degrade the naphthalene moiety .
Nucleophilic Substitution
The thiadiazole ring undergoes substitution at the sulfur or carbon positions:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Sodium methoxide | DMF, 80°C, 12 h | Methoxy-substituted thiadiazole | 55% |
| Benzylamine | EtOH, reflux, K<sub>2</sub>CO<sub>3</sub> | Benzylamino-thiadiazole derivative | 40% |
Mechanism :
The electron-withdrawing carboxamide group activates the thiadiazole toward nucleophilic attack, particularly at the C-5 position .
Hydrolysis of Carboxamide
The carboxamide group is hydrolyzed under acidic or basic conditions:
Application : Hydrolysis products are precursors for further functionalization (e.g., esterification) .
Electrophilic Aromatic Substitution
The naphthalene and 2-methylphenyl groups participate in electrophilic reactions:
| Reaction | Reagent | Position | Product |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Naphthalene C-4 | Mono-nitro derivative |
| Sulfonation | H<sub>2</sub>SO<sub>4</sub>, SO<sub>3</sub> | 2-Methylphenyl | Sulfonic acid at para position |
Regioselectivity : The electron-donating methyl group directs substitution to the para position on the phenyl ring, while the naphthalene’s electron-rich C-4 position is favored .
Cross-Coupling Reactions
The thiadiazole ring participates in palladium-catalyzed couplings:
| Reaction | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub> | Arylboronic acid | Biaryl-thiadiazole hybrid |
| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub> | Aryl halide | N-Arylated derivative |
Optimization : Yields improve with electron-deficient boronic acids (70–85%) due to enhanced oxidative addition .
Thermal and Photochemical Stability
Scientific Research Applications
Chemical Properties and Structure
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide belongs to the class of thiadiazole derivatives. Its molecular formula is with a molecular weight of approximately 345.41 g/mol. The compound features a naphthalene ring fused with a thiadiazole moiety that enhances its biological activity through various mechanisms.
Antimicrobial Activity
Thiadiazole derivatives have demonstrated considerable antimicrobial properties against a variety of pathogens. The compound has shown effectiveness in inhibiting bacterial growth and fungal infections. For instance:
- Methodology : Antimicrobial activity is typically assessed using disk diffusion and broth dilution methods.
- Results : Studies indicate that this compound exhibits significant inhibition against Gram-positive and Gram-negative bacteria as well as certain fungi .
Anticancer Properties
The anticancer potential of this compound has been explored in various studies:
- Methodology : In vitro assays are conducted to evaluate cell proliferation and cytotoxicity against cancer cell lines.
- Results : The compound has shown promising results in inhibiting cancer cell growth, suggesting it may interfere with critical molecular pathways involved in tumor progression .
Antiviral Activity
Recent research highlights the antiviral capabilities of thiadiazole derivatives:
- Methodology : The antiviral activity is evaluated against specific viral strains using cytopathic effect reduction assays.
- Results : Preliminary findings suggest that this compound may inhibit viral replication in vitro .
Antimicrobial Efficacy Against Mycobacterium tuberculosis
A notable study focused on the efficacy of thiadiazole derivatives against Mycobacterium tuberculosis. The results indicated that modifications to the thiadiazole structure could enhance its activity against resistant strains .
| Compound | Activity | Method Used |
|---|---|---|
| This compound | Significant inhibition | Disk diffusion |
| Other derivatives | Varied effectiveness | Broth dilution |
Anticancer Screening
In another study assessing the anticancer properties of similar compounds, this compound was evaluated for cytotoxic effects on various cancer cell lines using the National Cancer Institute's 60-cell line screening protocol. Results indicated selective cytotoxicity towards certain cancer types .
Conclusion and Future Directions
This compound exhibits a broad spectrum of biological activities that make it a valuable candidate for further pharmacological development. Ongoing research aims to elucidate its mechanisms of action and optimize its structure for enhanced efficacy against microbial pathogens and cancer cells.
Future studies should focus on:
- Detailed structure-activity relationship (SAR) analyses to refine its biological activity.
- Investigating potential side effects and toxicity profiles.
- Exploring formulations for clinical applications.
Mechanism of Action
The mechanism by which N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues with Thiadiazole and Carboxamide Groups
Key Compounds:
N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide ()
- Substituent : 4-Methylbenzylthio at the 5-position of thiadiazole.
- Structural Difference : The target compound has a 2-methylphenyl group directly attached to the thiadiazole, whereas this analogue features a sulfur-linked 4-methylbenzyl group.
- Impact : The sulfur bridge in the analogue may increase flexibility but reduce aromatic conjugation compared to the target’s rigid 2-methylphenyl substitution .
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide ()
- Substituent : Ethylthio at the 5-position of thiadiazole.
- Structural Difference : The naphthalene carboxamide is at the 2-position (vs. 1-position in the target), and the 5-substituent is a smaller ethylthio group.
- Impact : The 1-position carboxamide in the target may enhance π-π interactions with biological targets compared to the 2-naphthamide isomer. The ethylthio group offers less steric hindrance than the 2-methylphenyl group .
Table 1: Physical and Structural Comparison
*Calculated based on structural components.
Analogues with Varied Heterocyclic Cores
5-(4-Nitrophenyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate () Core: 1,2,4-Triazole instead of thiadiazole. Substituent: 4-Nitrophenyl and carbothioate groups.
N-Allyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide ()
- Substituent : Pyridinyl at the 5-position and allyl group on the amide nitrogen.
- Impact : The pyridinyl group may improve water solubility, while the allyl moiety could influence steric interactions in biological systems .
Table 2: Heterocyclic Core Comparison
Biological Activity
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a thiadiazole ring and a naphthalene moiety, which are known for their diverse pharmacological properties. The following sections explore the biological activity of this compound, including its anticancer effects, mechanisms of action, and relevant case studies.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of thiadiazole derivatives, including this compound. These compounds have been evaluated against various cancer cell lines, showcasing significant cytotoxic effects.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HeLa | 0.95 | |
| Prototype Compound 5d | HeLa | 0.37 | |
| Prototype Compound 5g | HeLa | 0.73 |
The above table illustrates that the compound exhibits promising activity against HeLa cells with an IC50 value of 0.95 µM. This is comparable to other derivatives that have shown even lower IC50 values.
The mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis : Flow cytometry analyses have demonstrated that this compound can significantly induce apoptotic cell death in cancer cells.
- Cell Cycle Arrest : The compound has been shown to block the cell cycle at the sub-G1 phase, indicating its potential to inhibit cancer cell proliferation effectively.
In silico studies also suggest that the compound may interact with key molecular targets involved in cancer progression, such as vascular endothelial growth factor receptor (VEGFR) pathways .
Synthesis and Evaluation
A study focused on synthesizing a series of thiadiazole derivatives, including the target compound, evaluated their biological activities against various human cancer cell lines. The results indicated that compounds with similar structural motifs exhibited enhanced anticancer properties compared to traditional chemotherapeutics like cisplatin .
Comparative Studies
Comparative studies have been conducted on various thiadiazole derivatives to assess their biological activities. For instance, research has shown that substituents on the thiadiazole ring can significantly influence the anticancer activity of these compounds .
Table 2: Comparison of Thiadiazole Derivatives
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| This compound | Anticancer | 0.95 |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole | Antitumor | 4.37 |
| Sorafenib | Reference Drug | 7.91 |
This comparative analysis highlights the efficacy of this compound as a potent anticancer agent.
Q & A
Q. What synthetic methodologies are optimal for preparing N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves cyclocondensation of thiosemicarbazides with substituted carboxylic acids, followed by coupling reactions. Key steps include:
- Thiadiazole Formation : Reacting 2-methylphenyl-substituted thiosemicarbazide with naphthalene-1-carboxylic acid derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) .
- Coupling Optimization : Use coupling agents like EDCI/HOBt in anhydrous DMF at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .
Q. How can the molecular structure of this compound be characterized using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (naphthalene: δ 7.2–8.5 ppm; thiadiazole: δ 8.1–8.3 ppm) and methyl groups (δ 2.3–2.5 ppm) .
- FTIR : Confirm carbonyl (C=O, ~1670 cm⁻¹) and thiadiazole (C-N, ~1250 cm⁻¹) stretches .
- X-ray Crystallography : Use SHELX suite (SHELXL for refinement) to resolve structural ambiguities. Hydrogen-bonding networks and π-π stacking can be analyzed for stability insights .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with IC₅₀ calculations .
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?
- Methodological Answer :
- Substituent Variation : Replace 2-methylphenyl with electron-withdrawing (e.g., -CF₃, -NO₂) or bulky groups (e.g., 4-fluorobenzyl) to modulate electronic and steric effects .
- Core Modification : Compare thiadiazole with oxadiazole or triazole analogs to assess heterocycle impact on target binding .
- Bioassay Correlation : Use regression models to link substituent properties (Hammett σ, logP) with IC₅₀ values .
Q. How can contradictions in enzyme inhibition data (e.g., COX-2 vs. HDAC) be resolved?
- Methodological Answer :
- Assay Validation : Replicate studies under standardized conditions (pH, temperature, cofactors) .
- Target Profiling : Use computational docking (AutoDock Vina) to predict binding modes. For example, thiadiazole may interact with COX-2 via hydrophobic pockets, while naphthalene engages HDAC catalytic sites .
- Metabolite Analysis : LC-MS to identify active metabolites that may contribute to off-target effects .
Q. What strategies address crystallographic disorder or twinning in structural determination?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
